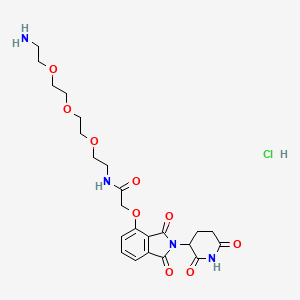

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

Description

BenchChem offers high-quality Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9.ClH/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRMBTUTYKQYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" structure and properties

An In-Depth Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: A Key Building Block for Targeted Protein Degradation

Introduction: The Dawn of Targeted Protein Degradation

The field of therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to actively eliminating disease-causing proteins. At the forefront of this revolution is Targeted Protein Degradation (TPD), a strategy that co-opts the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS). Proteolysis Targeting Chimeras (PROTACs) are the vanguard of this approach.[1] These heterobifunctional molecules are designed with two key domains connected by a linker: one to bind a target Protein of Interest (POI) and another to recruit an E3 ubiquitin ligase.[2]

This guide focuses on a pivotal component in the synthesis of many potent PROTACs: Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride . This molecule is not a therapeutic agent itself but rather a sophisticated chemical building block—an E3 ligase ligand-linker conjugate.[3] It provides researchers with the essential Cereblon (CRBN) recruiting moiety, derived from thalidomide, pre-functionalized with a flexible and hydrophilic linker terminating in a reactive primary amine.[4] Understanding its structure, properties, and mechanism is fundamental for any scientist venturing into the design and development of novel protein degraders.

Molecular Profile and Physicochemical Properties

The efficacy and developability of a PROTAC are intrinsically linked to the physicochemical properties of its components. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride has been engineered to provide a balance of reactivity, solubility, and optimal spatial orientation for facilitating protein degradation.

The molecule consists of three key parts:

-

Thalidomide Headgroup: The active moiety that specifically binds to Cereblon (CRBN), a crucial substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5][6]

-

PEG3-C2 Linker: A polyethylene glycol (PEG) linker composed of three PEG units and an ethyl (C2) spacer. This linker provides the necessary length and flexibility to bridge the E3 ligase and the target protein. The inclusion of PEG units enhances the hydrophilicity and solubility of the final PROTAC conjugate.[1][7]

-

Terminal Amine (-NH2): A reactive primary amine that serves as a versatile conjugation handle for attaching a ligand that targets a specific protein of interest.[4]

The hydrochloride salt form is specifically utilized to improve the stability and aqueous solubility of the molecule compared to its free base, which is a critical consideration for both chemical synthesis and biological assays.[8]

Table 1: Physicochemical Properties of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

| Property | Value | Source |

| IUPAC Name | N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | [9] |

| CAS Number | 2245697-84-9 | [4][9] |

| Molecular Formula | C₂₃H₃₁ClN₄O₉ | [9] |

| Molecular Weight | 543.0 g/mol | [9] |

| Appearance | Predicted as a white to off-white solid | [10] |

| Purity | Typically ≥98% | [11] |

| Solubility | DMSO: ≥125 mg/mL (≥274.81 mM) Water/PBS: ≥25 mg/mL (≥54.96 mM) | [12][13] |

| Storage | Store powder at -20°C for long-term (years) or -80°C.[4][13] Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month.[3][14] Protect from moisture.[3] |

Mechanism of Action in the PROTAC Context

The thalidomide moiety of this molecule is the key to hijacking the CRL4-CRBN E3 ligase complex.[] Historically, thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs) were discovered to function as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of neosubstrates like Ikaros and Aiolos.[5][16] PROTAC technology leverages this specific, high-affinity interaction.

When incorporated into a PROTAC, the mechanism unfolds as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) via its warhead and to CRBN via its thalidomide headgroup. This brings the POI and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-CRBN).[1]

-

Ubiquitin Transfer: The formation of this complex allows an E2 ubiquitin-conjugating enzyme, associated with the CRL4 ligase, to efficiently transfer ubiquitin molecules to lysine residues on the surface of the POI.

-

Polyubiquitination: The target protein is tagged with a chain of ubiquitin molecules (polyubiquitination), which serves as a recognition signal for the cell's primary protein degradation machinery.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, breaking it down into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.[1]

Caption: Mechanism of Action for a CRBN-recruiting PROTAC.

Application in PROTAC Synthesis

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is supplied as a ready-to-use intermediate for the final step of PROTAC synthesis. The terminal primary amine is nucleophilic and can be readily coupled with a variety of electrophilic functional groups on a target protein ligand (warhead). The most common coupling reaction is the formation of a stable amide bond with a warhead containing a carboxylic acid group, often activated in situ.

Causality in Synthesis: The choice of an amide bond is deliberate; it is highly stable under physiological conditions, ensuring the integrity of the PROTAC molecule in vivo. The PEG linker is not merely a spacer; its length and composition are critical variables that must be optimized for each target to achieve a productive ternary complex geometry.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols and Workflow Validation

As a Senior Application Scientist, the emphasis is on robust, reproducible, and self-validating experimental design. The following protocols provide a framework for utilizing this compound and its resulting PROTACs.

Protocol 4.1: Preparation of Stock Solutions

Rationale: Accurate concentration is the foundation of any quantitative biological experiment. DMSO is used for high concentration stocks due to its excellent solvating power for organic molecules. Subsequent dilution into aqueous media is required for cell-based assays. The hydrochloride salt enhances aqueous solubility, but sonication may be required to ensure complete dissolution.[13]

-

Calculate Mass: Determine the mass of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride required to prepare a high-concentration stock solution (e.g., 50 mM) in anhydrous DMSO.

-

Dissolution in DMSO: Carefully weigh the compound and add the calculated volume of anhydrous DMSO. Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

-

Aqueous Working Solutions: For cell-based assays, dilute the DMSO stock into pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).

-

Storage: Aliquot the high-concentration DMSO stock into single-use tubes and store at -80°C to prevent freeze-thaw cycles.[3]

Protocol 4.2: In Vitro Target Protein Degradation Assay

Rationale: The primary validation of a PROTAC is its ability to degrade the target protein. Western blotting is the gold-standard method for quantifying changes in protein levels. This protocol includes critical controls to ensure the observed degradation is CRBN-dependent.

-

Cell Seeding: Plate the chosen cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Treat cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours).

-

Negative Control: Treat cells with vehicle (DMSO) only.

-

Ligand Controls: Treat cells with the target protein ligand alone and a thalidomide analogue (like pomalidomide) alone at the highest concentration used for the PROTAC. This validates that degradation requires the bifunctional molecule.

-

-

Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

Western Blotting:

-

Load 15-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against:

-

The Target Protein (to measure degradation).

-

CRBN (to confirm the E3 ligase is expressed and unaffected).

-

A Loading Control (e.g., GAPDH, β-Actin) to normalize for loading variations.

-

-

Incubate with appropriate secondary antibodies and visualize using a chemiluminescence imager.

-

-

Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Calculate the DC₅₀ (concentration at which 50% degradation occurs).

Protocol 4.3: General Considerations for In Vivo Studies

Rationale: Transitioning to in vivo models is essential to evaluate a PROTAC's therapeutic potential, requiring assessment of its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[1]

-

Animal Model Selection: Choose an appropriate animal model, such as a xenograft mouse model where human cancer cells are implanted into immunocompromised mice.[1]

-

Formulation: Develop a suitable vehicle for administering the PROTAC. A common formulation for initial studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[13] Solubility and stability in the formulation must be confirmed.

-

Dosing Regimen: Administer the PROTAC via a relevant route (e.g., intraperitoneal injection or oral gavage) at various doses and schedules (e.g., daily for 21 days).[1]

-

Efficacy Assessment: Monitor tumor volume and animal body weight 2-3 times per week to assess anti-tumor activity and toxicity.[1]

-

Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), harvest tumors and other relevant tissues. Prepare lysates and perform Western blotting as described in Protocol 4.2 to confirm target protein degradation in vivo.[1]

Caption: Workflow for in vitro PROTAC validation.

Conclusion

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is more than just a chemical reagent; it is an enabling tool for researchers at the cutting edge of drug discovery. By providing a validated, high-affinity Cereblon ligand attached to a versatile and optimizable linker, it significantly streamlines the synthesis of novel PROTACs. Its well-defined physicochemical properties and clear mechanism of action empower scientists to rationally design and test new therapeutic hypotheses, accelerating the journey towards degrading previously "undruggable" proteins and developing the next generation of precision medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | C23H31ClN4O9 | CID 134160246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | CymitQuimica [cymitquimica.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 16. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

"Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of Thalidomide-O-amido-PEG3-C2-NH2 in Targeted Protein Degradation

This guide provides a comprehensive technical overview of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, a critical chemical tool in the field of targeted protein degradation. We will dissect its molecular mechanism, explore its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provide detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals actively working in or entering the field of induced proximity-based therapeutics.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has focused on occupancy-driven inhibition of protein function. However, a significant portion of the proteome, including many disease-driving proteins, lacks enzymatic activity or suitable binding pockets, rendering them "undruggable" by conventional small molecules. Targeted Protein Degradation (TPD) offers a revolutionary approach, moving beyond inhibition to achieve the complete removal of a target protein.

At the heart of TPD are PROTACs, heterobifunctional molecules designed to hijack the cell's own protein disposal machinery. A PROTAC consists of two key moieties connected by a chemical linker: one end binds to a protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been repurposed as potent binders of the Cereblon (CRBN) E3 ligase complex. This has made them foundational components in the design of a vast number of research and clinical-stage PROTACs. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride represents a versatile, pre-functionalized building block that incorporates the CRBN-binding moiety, enabling straightforward conjugation to a ligand for a target protein.

Molecular Dissection of Thalidomide-O-amido-PEG3-C2-NH2

To understand the mechanism of action, we must first deconstruct the molecule into its functional components. Each part plays a distinct and critical role in the formation and stability of the ternary complex.

-

The Thalidomide "Warhead": The glutarimide ring of the thalidomide molecule is the pharmacophore responsible for binding to the CRBN substrate receptor of the CUL4A-DDB1-CRBN-RBX1 (CRL4-CRBN) E3 ubiquitin ligase complex. This interaction is highly specific and is the anchor point for recruiting the ubiquitination machinery.

-

The PEG3 Linker: The polyethylene glycol (PEG) component provides spacing and flexibility. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. A PEG3 linker offers a balance of hydrophilicity, which can improve solubility, and a defined length to span the distance between the target protein and CRBN.

-

The Terminal Amine (NH2): The primary amine group serves as a versatile chemical handle. It allows for straightforward covalent conjugation to a POI ligand via standard amide bond formation or other amine-reactive chemistries. The hydrochloride salt form enhances the compound's stability and solubility for storage and handling.

Below is a diagram illustrating the core mechanism of a PROTAC utilizing a thalidomide-based linker.

Caption: General mechanism of action for a thalidomide-based PROTAC.

The Core Mechanism: Engineering Protein Degradation

The ultimate function of a PROTAC derived from Thalidomide-O-amido-PEG3-C2-NH2 is to induce the selective degradation of a target protein. This process can be broken down into a series of sequential events:

-

Ternary Complex Formation: The PROTAC first binds to both the POI and the CRBN E3 ligase, bringing them into close proximity. The formation of this ternary complex is the cornerstone of the entire process. The thermodynamics and kinetics of this complex are governed by the individual binding affinities of the warheads and the cooperativity (positive or negative) imparted by the linker.

-

Ubiquitin Transfer: Once the ternary complex is formed, CRBN, as part of the larger CRL4 E3 ligase complex, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Poly-ubiquitination: This process is repeated, leading to the formation of a poly-ubiquitin chain on the POI. A K48-linked poly-ubiquitin chain is the canonical signal for proteasomal degradation.

-

Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds the protein, removes the ubiquitin tags for recycling, and proteolytically cleaves the POI into small peptides. The PROTAC molecule, having catalyzed the reaction, is then released and can engage another POI and E3 ligase, acting catalytically.

Experimental Validation and Characterization Workflow

A rigorous, multi-step process is required to validate the mechanism of a novel PROTAC synthesized from this linker. The following protocols represent a standard workflow in the field.

Step 1: Confirming Ternary Complex Formation

Causality: Before assessing degradation, it is crucial to confirm that the PROTAC can physically bridge the POI and CRBN. This validates the foundational step of the mechanism. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinities and cooperativity.

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified POI onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

CRBN Binding: Inject a constant concentration of purified CRBN complex over the chip surface in the presence of varying concentrations of the PROTAC.

-

Data Acquisition: Measure the change in response units (RU) over time. The magnitude of the response at equilibrium corresponds to the amount of CRBN bound.

-

Analysis: Fit the data to a steady-state affinity model to determine the apparent binding affinity (KD) of CRBN to the POI-PROTAC complex. A stronger signal with increasing PROTAC concentration confirms its role as a molecular glue.

Step 2: Assessing In Vitro Ubiquitination

Causality: Demonstrating ubiquitination confirms that the ternary complex is not just a static structure but is functionally active in hijacking the enzymatic machinery of the E3 ligase.

Protocol: In Vitro Ubiquitination Assay

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer with ATP, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), purified CRBN complex, purified POI, and ubiquitin.

-

Initiation: Add the PROTAC at various concentrations to initiate the reaction. Include a negative control with no PROTAC.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quenching & Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific to the POI. A high-molecular-weight smear or distinct bands above the unmodified POI indicate poly-ubiquitination.

Step 3: Measuring Cellular Protein Degradation

Causality: This is the ultimate proof of a PROTAC's efficacy. It measures the desired biological outcome—the removal of the target protein from its native cellular environment.

Protocol: Western Blot Analysis of Degradation

-

Cell Treatment: Plate a relevant cell line and treat with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours).

-

Controls: Include a vehicle-only control (e.g., DMSO) and a control with a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.

-

Lysis: Harvest the cells and prepare protein lysates.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

Analysis: Quantify the band intensities. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (concentration at which 50% of the protein is degraded).

The following diagram outlines this experimental validation workflow.

Caption: A standard workflow for validating a novel PROTAC.

Data Summary and Interpretation

Quantitative data from the above experiments should be systematically organized to compare the efficacy of different PROTACs.

| Parameter | Technique | Description | Example Value |

| Ternary Complex KD | SPR / ITC | The dissociation constant of the ternary complex; measures stability. | 50 nM |

| Cooperativity (α) | SPR / ITC | A measure of how the binding of one protein affects the binding of the other. α > 1 is positive cooperativity. | 5 |

| DC50 | Western Blot / In-Cell Assay | The concentration of PROTAC required to degrade 50% of the target protein. | 10 nM |

| Dmax | Western Blot / In-Cell Assay | The maximum percentage of protein degradation achieved. | >95% |

Interpretation: An ideal PROTAC will exhibit high cooperativity, leading to a stable ternary complex. This should translate into potent cellular activity, reflected by a low nanomolar DC50 value and a high Dmax, indicating near-complete removal of the target protein.

Conclusion

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is more than just a chemical reagent; it is an enabling tool for rational drug design in the era of targeted protein degradation. By providing a validated, high-affinity ligand for the CRBN E3 ligase equipped with a versatile linker and a convenient conjugation handle, it significantly streamlines the synthesis of novel PROTACs. Understanding its core mechanism of action and applying a rigorous validation workflow are essential for successfully developing potent and selective protein degraders to address previously intractable diseases.

References

-

Title: The Cereblon-binding agent Pomalidomide induces p21WAF-1 expression to cause cell cycle arrest in multiple myeloma. Source: Oncotarget URL: [Link]

-

Title: Cereblon (CRBN) is the primary target of immunomodulatory drugs. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: PROTAC-mediated degradation of class I histone deacetylases by a Von Hippel-Lindau E3 ligase ligand. Source: Communications Biology URL: [Link]

-

Title: PROTACs: A new drug discovery paradigm. Source: ACS Medicinal Chemistry Letters URL: [Link]

A Senior Application Scientist's Guide to "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" in PROTAC Design

Executive Summary

The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC's efficacy is critically dependent on its three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This guide provides an in-depth technical analysis of a key building block in PROTAC synthesis: Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride . We will dissect its molecular architecture, explore its strategic role in recruiting the Cereblon (CRBN) E3 ligase, and provide field-proven protocols for its application and evaluation, empowering researchers to accelerate the development of novel protein degraders.

Introduction: The PROTAC Revolution

Traditional pharmacology has largely focused on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to exert its effect. PROTACs, however, act catalytically.[6] By forming a ternary complex between the target protein and an E3 ligase, a PROTAC facilitates the tagging of the target with ubiquitin, marking it for destruction by the 26S proteasome.[][8] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, offering the potential for more profound and durable therapeutic outcomes.[6] The success of this strategy hinges on the rational design of the PROTAC molecule, where the choice of E3 ligase ligand and the nature of the linker are as crucial as the warhead itself.[4][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellgs.com [cellgs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Alchemist's Toolkit: A Deep Dive into Thalidomide-O-amido-PEG3-C2-NH2 as a Cereblon E3 Ligase Ligand

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has irrevocably altered the landscape of modern pharmacology, transitioning from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own machinery for targeted protein degradation. At the heart of this technology lies the meticulous design of its constituent parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that bridges the two. This guide provides an in-depth technical exploration of a pivotal building block in the PROTAC arsenal: Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride . We will dissect its molecular architecture, rationale for its design, and its critical role in recruiting the Cereblon (CRBN) E3 ligase. Furthermore, this whitepaper will furnish researchers with field-proven insights and detailed experimental protocols for the characterization and application of PROTACs synthesized using this versatile ligand-linker conjugate.

The Dawn of a New Era: Targeted Protein Degradation and the Rise of PROTACs

Conventional therapeutics have predominantly relied on the principle of occupying the active site of a pathogenic protein to inhibit its function. However, this approach is not without its limitations, including the need for high systemic exposure and the challenge of targeting proteins that lack well-defined active sites, often termed the "undruggable proteome". Targeted Protein Degradation (TPD) offers a paradigm shift, utilizing bifunctional molecules to induce the degradation of specific proteins.

PROTACs are at the forefront of TPD, acting as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process, where a single PROTAC molecule can induce the degradation of multiple target proteins, represents a significant advantage over traditional inhibitors.

Figure 1: General mechanism of PROTAC-induced protein degradation.

Deconstructing the Core: Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

This molecule is a sophisticated E3 ligase ligand-linker conjugate, meticulously designed for the synthesis of PROTACs. It incorporates the thalidomide scaffold, a well-established ligand for Cereblon, and a flexible polyethylene glycol (PEG) linker terminating in a primary amine, which serves as a versatile handle for conjugation to a ligand for a protein of interest.

| Property | Value |

| Molecular Formula | C23H31ClN4O9 |

| Molecular Weight | 542.97 g/mol |

| Appearance | Solid |

| Core Components | Thalidomide (Cereblon Ligand), PEG3 Linker, C2-Amine Handle |

| CAS Number | 2245697-84-9 |

The Cereblon Ligand: A Tale of Two Rings

The thalidomide component is comprised of a glutarimide and a phthalimide ring. It is the glutarimide moiety that is crucial for binding to Cereblon. This interaction is highly specific and stereoselective, with the (S)-enantiomer exhibiting a significantly stronger binding affinity than the (R)-enantiomer. The glutarimide ring inserts into a hydrophobic pocket on the surface of Cereblon, forming key hydrogen bonds with the backbone of residues His378 and Trp380. This pocket is often referred to as the "tri-Trp pocket" due to the presence of three tryptophan residues (Trp380, Trp386, and Trp400) that contribute to the hydrophobic interactions.[1]

The phthalimide ring, on the other hand, is largely solvent-exposed. This is a critical feature that allows for the attachment of linkers without disrupting the core binding interactions with Cereblon.[1]

The Linker: More Than Just a Spacer

The choice of linker is a critical determinant of a PROTAC's efficacy. The linker in "Thalidomide-O-amido-PEG3-C2-NH2" is a three-unit polyethylene glycol (PEG) chain. The inclusion of a PEG linker offers several advantages:

-

Enhanced Solubility: PEG linkers are hydrophilic, which can improve the aqueous solubility of the final PROTAC molecule, a common challenge in drug development.[2][3]

-

Flexibility: The flexibility of the PEG chain can facilitate the formation of a stable and productive ternary complex between the target protein and Cereblon.[4]

-

Reduced Non-specific Binding: The hydrophilic nature of PEG can also reduce non-specific binding of the PROTAC to other proteins and cellular components.

The length of the linker is also a crucial parameter. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] The PEG3 length in this molecule represents a common starting point for linker optimization studies.

The Point of Attachment: A Strategic Decision

The linker in "Thalidomide-O-amido-PEG3-C2-NH2" is attached to the C4 position of the thalidomide's phthalimide ring via an ether linkage. This is a deliberate and strategic choice. Studies have shown that attaching the linker at the C4 or C5 positions of the phthalimide ring, rather than the glutarimide nitrogen, can enhance the stability of the PROTAC against hydrolysis.[5] This improved stability can lead to a longer cellular half-life and more sustained degradation of the target protein.

Experimental Validation: A Step-by-Step Guide

The successful development of a PROTAC requires rigorous experimental validation. The following protocols provide a detailed guide for the key experiments required to characterize a PROTAC synthesized using "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride".

Confirming Engagement: Cereblon Binding Assay

Before assessing the degradation capabilities of a full PROTAC, it is essential to confirm that the E3 ligase ligand binds to its target, Cereblon. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive and robust method for this purpose.

Principle: This is a competitive binding assay where the test compound (your thalidomide-based ligand) competes with a fluorescently labeled thalidomide tracer for binding to a tagged Cereblon protein. A decrease in the FRET signal indicates successful competition and binding of your ligand.[6][7]

Protocol: TR-FRET Cereblon Binding Assay

-

Reagent Preparation:

-

Prepare a stock solution of "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" in DMSO.

-

Prepare serial dilutions of the stock solution in assay buffer.

-

Prepare solutions of GST-tagged human Cereblon protein, a fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red), and a Europium cryptate-labeled anti-GST antibody in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the serially diluted "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" or control compounds to the wells of a low-volume white 384-well plate.

-

Add 2 µL of the GST-tagged Cereblon protein solution to each well.

-

Pre-mix the Europium cryptate-labeled anti-GST antibody and the Thalidomide-Red tracer solutions. Add 4 µL of this mixture to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 2: Workflow for a TR-FRET based Cereblon binding assay.

Quantifying Degradation: The Western Blot

The gold standard for assessing PROTAC efficacy is the quantification of target protein degradation in a cellular context. Western blotting allows for the direct visualization and measurement of the target protein's abundance following PROTAC treatment.[8][9]

Principle: Cells are treated with varying concentrations of the PROTAC. Following treatment, cell lysates are prepared, and the proteins are separated by size using SDS-PAGE. The target protein is then detected using a specific primary antibody, and the signal is quantified. Key parameters derived from this experiment are the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Protocol: Quantitative Western Blot for DC50 and Dmax Determination

-

Cell Culture and Treatment:

-

Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

-

Prepare serial dilutions of your PROTAC (synthesized using "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride") in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle-only (e.g., DMSO) control.

-

Treat the cells with the varying concentrations of the PROTAC or vehicle and incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to its corresponding loading control band.

-

Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Illustrative Degradation Data:

While specific degradation data for a PROTAC utilizing "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" is not publicly available, the following table provides representative data for a thalidomide-based PROTAC targeting an analogous protein to illustrate the expected outcomes.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Representative PROTAC | Protein X | Cell Line Y | 7.16 | >95 |

Note: This data is for illustrative purposes only and is derived from a study on a p38α-targeting PROTAC with a similar linker architecture.[10]

Beyond Degradation: Assessing Selectivity

A critical aspect of PROTAC development is understanding its selectivity. An ideal PROTAC should only degrade the intended target protein, leaving the rest of the proteome unperturbed. Quantitative proteomics is a powerful tool for assessing the selectivity of a PROTAC on a proteome-wide scale.

Principle: Cells are treated with the PROTAC at a concentration that induces significant degradation of the target protein. The entire proteome is then extracted, digested into peptides, and analyzed by mass spectrometry. By comparing the protein abundance profiles of PROTAC-treated cells to vehicle-treated cells, off-target degradation events can be identified.[3][11]

Protocol: Quantitative Proteomics for Selectivity Profiling (TMT-based)

-

Cell Culture, Treatment, and Lysis:

-

Culture and treat cells with the PROTAC and vehicle control as described in the Western blot protocol.

-

Lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.

-

-

Protein Digestion and Peptide Labeling:

-

Quantify the protein concentration (BCA assay).

-

Reduce disulfide bonds (DTT), alkylate cysteine residues (iodoacetamide), and digest the proteins into peptides using trypsin.

-

Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric tag.

-

Combine the labeled peptide samples.

-

-

LC-MS/MS Analysis:

-

Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

-

Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use a database search engine to identify peptides and proteins.

-

Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

-

Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.

-

Assess selectivity by comparing the degradation of the intended target to any other significantly downregulated proteins.

-

Conclusion and Future Perspectives

"Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" represents a cornerstone in the construction of novel PROTACs. Its rational design, which combines a potent Cereblon ligand with a functionally optimized linker, provides a robust platform for the development of next-generation protein degraders. The strategic placement of the linker on the thalidomide scaffold enhances stability, while the PEG component improves the physicochemical properties of the resulting PROTAC.

The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to confidently characterize the binding and degradation properties of their custom-synthesized PROTACs. As the field of targeted protein degradation continues to evolve, a deep understanding of the structure, function, and experimental validation of these fundamental building blocks will be paramount to unlocking the full therapeutic potential of this transformative technology.

References

- BenchChem Technical Support Team. (2025).

- Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry.

- BenchChem Technical Support Team. (2025). Head-to-Head Comparison of Linker Attachment Points on the Thalidomide Scaffold: A Guide for PROTAC Development. BenchChem.

- Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters.

- BenchChem Technical Support Team. (2025).

- BenchChem Technical Support Team. (2025). Application Notes: Quantitative Assessment of PROTAC Efficacy Using Western Blot. BenchChem.

- Precise PEG. (n.d.). Linkers in PROTACs.

- BenchChem Technical Support Team. (2025). Application Notes: Quantitative Proteomics for Assessing the Selectivity of BRAF-V600E Degrader-2. BenchChem.

- Revvity. (n.d.). HTRF Cereblon Binding Kit, 500 Assay Points.

- Zhang, H., et al. (2021). Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein. Bioorganic Chemistry.

- Bricelj, A., et al. (2022). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.

- Bricelj, A., et al. (2022). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.

- Aurora Biolabs. (n.d.). TR-FRET Cereblon-4C Binding Assay Kit.

- Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues.

- BenchChem Technical Support Team. (2025).

- ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders.

- ResearchGate. (n.d.).

- Hsiao, H., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Chemical Biology.

- MedChemExpress. (n.d.). Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride.

- BPS Bioscience. (n.d.). Cereblon intrachain TR-FRET Assay Kit.

- ResearchGate. (n.d.). Degradation-Based Protein Profiling: A Case Study of Celastrol.

- Google Patents. (n.d.). US20050272934A1 - Process for the synthesis of thalidomide.

- BenchChem Technical Support Team. (2025). Structural Basis for Thalidomide-NH-amido-C8-NH2 Binding to Cereblon: A Technical Guide. BenchChem.

- Smith, B. E., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.

- BroadPharm. (n.d.). Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, 2245697-84-9.

- MedChemExpress. (n.d.). Thalidomide-NH-amido-PEG3-C2-NH2 hydrochloride.

- Google Patents. (n.d.).

- Bio-Techne. (n.d.).

- Google Patents. (n.d.).

- CymitQuimica. (n.d.). Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride.

- Proteintech. (n.d.). WESTERN BLOTTING.

- Google Patents. (n.d.). CN1738607A - Pharmaceutical composition and dosage form of thalidomide.

Sources

- 1. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. aurorabiolabs.com [aurorabiolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sapient.bio [sapient.bio]

Synthesis and Characterization of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, a critical bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to expand, a thorough understanding of the preparation and analysis of these key building blocks is paramount for researchers, chemists, and drug development professionals. This document outlines a detailed, field-tested synthetic route and the requisite analytical methodologies to ensure the production of a high-purity, well-characterized final compound, thereby enabling the successful development of novel therapeutics.

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker is not merely a passive spacer but plays a crucial role in determining the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the POI and the E3 ligase, a prerequisite for ubiquitination and subsequent degradation.[2][3]

Thalidomide and its analogues are widely employed as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[2][3][4] The molecule "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" is a pre-synthesized building block that incorporates the CRBN-binding moiety (thalidomide) and a flexible polyethylene glycol (PEG) linker terminating in a primary amine.[4][5][6] This ready-to-use linker provides a convenient starting point for the conjugation of a POI ligand, significantly streamlining the synthesis of novel PROTACs.[6]

This guide will provide a detailed, step-by-step methodology for the synthesis and rigorous characterization of this important PROTAC linker.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, suggests a convergent synthetic strategy. The molecule can be disconnected at the amide bond, yielding two key intermediates: a thalidomide derivative with an oxygen-linked carboxylic acid, and a Boc-protected diamino-PEG linker.

The overall synthetic workflow can be visualized as follows:

Sources

A Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride for Targeted Protein Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's destruction.[3][4] This guide provides an in-depth technical overview of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride , a pivotal, ready-to-use chemical building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase. We will dissect its molecular components, provide a comprehensive experimental blueprint for its use in PROTAC development—from synthesis to cellular validation—and offer insights into data interpretation, empowering researchers to leverage this tool for advancing their drug discovery programs.

Section 1: The Paradigm Shift of Targeted Protein Degradation (TPD)

For decades, the dominant paradigm in drug discovery has been occupancy-based inhibition, where small molecules are designed to bind to the active site of a protein to block its function. While highly successful, this approach has limitations. It often requires high and sustained drug concentrations, and a significant portion of the proteome, estimated at over 80%, is considered "undruggable" because it lacks suitable active sites for inhibitor binding.[2]

TPD offers a transformative alternative. Instead of merely inhibiting a protein, TPD co-opts the cell's natural waste disposal pathway, the Ubiquitin-Proteasome System (UPS), to completely remove a target protein of interest (POI).[1][] PROTACs are the archetypal TPD molecules.[6] These chimeric compounds consist of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a flexible linker connecting the two.[7][8]

The mechanism is catalytic and event-driven:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[][9]

-

Ubiquitination: This induced proximity enables the E3 ligase to transfer ubiquitin (Ub) molecules from a charged E2 enzyme onto lysine residues on the surface of the POI.

-

Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[9][10]

-

Recycling: The PROTAC is then released and can engage another POI molecule, enabling it to act at sub-stoichiometric concentrations.[3][]

Caption: Schematic of the CRL4-CRBN E3 ligase complex.

Section 3: Molecular Dissection of Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride

This molecule is a pre-fabricated E3 ligase ligand-linker conjugate, designed to streamline the synthesis of CRBN-recruiting PROTACs. [11][12][13]Its structure can be broken down into three critical parts:

-

The Thalidomide Moiety: This is the CRBN-binding "anchor." It is a well-characterized ligand that binds with high affinity and specificity to a hydrophobic pocket in the thalidomide-binding domain of CRBN. [14][15]2. The Linker (-O-amido-PEG3-C2-): The linker is arguably the most critical component for a PROTAC's success, influencing everything from ternary complex geometry to physicochemical properties. [6][16] * -O-amido-: This specifies the "exit vector" or attachment point of the linker from the 4-position of the thalidomide phthalimide ring via an oxygen atom. The choice of exit vector is crucial as it must not disrupt binding to the E3 ligase. * -PEG3-: This is a three-unit polyethylene glycol chain. PEG linkers are widely used in PROTAC design because they are hydrophilic, which can improve solubility, and they provide a flexible spacer to achieve the optimal distance between the POI and E3 ligase for efficient ubiquitination. [6][16] * -C2-: A two-carbon (ethyl) alkyl spacer connects the PEG chain to the terminal amine.

-

The Terminal Amine (-NH2 HCl): This primary amine is the reactive "hook" for conjugation. It provides a nucleophilic site for coupling a POI ligand, typically through the formation of a stable amide bond. [13]It is supplied as a hydrochloride salt, which enhances the stability and solubility of the building block. [11][17]

Property Value Source Molecular Formula C₂₃H₃₁ClN₄O₉ [17][18] Molecular Weight 542.97 g/mol [17][18] Appearance Solid [17] Function Cereblon E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis [11][12][13] | Reactive Group | Primary Amine (as HCl salt) | [13]|

Table 1: Physicochemical Properties of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride.

Section 4: Experimental Blueprint: From Building Block to Functional PROTAC

The development of a novel PROTAC is a systematic process involving design, synthesis, and multi-tiered biological evaluation. [4]This section provides a validated workflow using Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride.

Caption: A streamlined workflow for PROTAC development.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol details the conjugation of a POI ligand containing a carboxylic acid to the terminal amine of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride.

Rationale: Amide coupling is a robust and widely used chemical reaction for linking molecular fragments. Reagents like HATU efficiently activate carboxylic acids to form a reactive intermediate that readily couples with primary amines to form a highly stable amide bond. [19] Materials:

-

POI-ligand with a terminal carboxylic acid (POI-COOH)

-

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC system for purification

-

LC-MS and NMR for analysis

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid. [19]3. In a separate vial, dissolve Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and free the primary amine. [19]4. Add the thalidomide-linker solution to the activated POI-COOH mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS until the POI-COOH is consumed.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Protocol 2: Cellular Degradation Assay by Western Blot

This is the cornerstone experiment to determine if the synthesized PROTAC can induce the degradation of the target protein in a cellular context.

Rationale: Western blotting is a semi-quantitative technique that allows for the visualization and quantification of the amount of a specific protein in a complex lysate. [6]By comparing the protein levels in PROTAC-treated cells to vehicle-treated controls, one can determine the concentration-dependent degradation efficiency (DC₅₀) and the maximum level of degradation (Dₘₐₓ). [19] Materials:

-

Cancer cell line expressing the POI

-

Complete cell culture medium

-

Synthesized PROTAC and a negative control (e.g., a molecule with an inactive warhead or E3 ligand)

-

Vehicle control (e.g., DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-Actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer. [10] * Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C. [10] * Wash the membrane 3x with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [19] * Wash 3x with TBST.

-

Incubate with ECL substrate and visualize the bands using a chemiluminescence imager.

-

-

Analysis:

-

Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to its corresponding loading control band.

-

Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.

-

Section 5: Data Interpretation and Critical Considerations

-

Dose-Response Curve: A successful PROTAC will produce a bell-shaped or "hook effect" curve in some degradation assays. At very high concentrations, the formation of binary complexes (POI-PROTAC and E3-PROTAC) can outcompete the formation of the productive ternary complex, leading to reduced degradation. This is a hallmark of the PROTAC mechanism.

-

Linker Optimization: The initial PROTAC synthesized with the PEG3 linker may not be optimal. It is standard practice to synthesize a small library of PROTACs with varying linker lengths and compositions (e.g., using PEG2, PEG4, or more rigid alkyl chains) to identify the combination that yields the best degradation potency and maximal effect. [6][16]* Controls are Crucial: To ensure the observed degradation is specific, several controls are necessary. A negative control PROTAC (e.g., one where the thalidomide is epimerized to the inactive stereoisomer) should not induce degradation. Additionally, pre-treatment with a proteasome inhibitor (like MG132) should rescue the degradation of the POI, confirming the involvement of the proteasome.

Section 6: Conclusion

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is a powerful and versatile tool for researchers in the field of targeted protein degradation. As a commercially available, high-quality building block, it significantly lowers the barrier to entry for PROTAC synthesis, allowing scientists to rapidly conjugate their ligand of interest and begin evaluating a novel protein degrader. [13]By following a rigorous and systematic experimental workflow, from rational design and chemical synthesis to meticulous cellular characterization, researchers can effectively harness the power of this molecule to explore new therapeutic avenues and deepen our understanding of complex biological processes. The continued development of such modular chemical tools will undoubtedly accelerate the journey of TPD-based therapies from the laboratory to the clinic.

References

-

Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. Creative Biolabs. [Link]

-

A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

-

PROTACs: A Practical Guide. Biocompare. [Link]

-

Mechanism of action of targeted protein degradation (TPD) technology. ResearchGate. [Link]

-

A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library. PubMed. [Link]

-

Targeted Protein Degradation. Vipergen. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Protein degradation resources. Bristol Myers Squibb. [Link]

-

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride. PubChem. [Link]

-

Structures of cereblon (CRBN)-DDB1-E3 ligase complex. ResearchGate. [Link]

-

Degrader Design and Synthesis. Mtoz Biolabs. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

-

Protein Degradation Assay – PROTAC Screening. Reaction Biology. [Link]

-

Structure of the human DDB1– Cereblon – thalidomide complex. SPring-8. [Link]

-

An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

-

The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. National Institutes of Health (NIH). [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. National Institutes of Health (NIH). [Link]

Sources

- 1. Targeted Protein Degradation - vipergen [vipergen.com]

- 2. Protein degradation resources – Bristol Myers Squibb [bms.com]

- 3. portlandpress.com [portlandpress.com]

- 4. benchchem.com [benchchem.com]

- 6. biocompare.com [biocompare.com]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]

- 14. spring8.or.jp [spring8.or.jp]

- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | CymitQuimica [cymitquimica.com]

- 18. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | C23H31ClN4O9 | CID 134160246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Strategic Core of PROTAC Design: An In-depth Technical Guide to the PEG3 Linker in Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of these heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a masterclass in rational drug design. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This in-depth technical guide focuses on "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride," a widely utilized building block in PROTAC synthesis. We will dissect the strategic importance of its core component, the tri-ethylene glycol (PEG3) linker, providing a comprehensive understanding of its structure, synthesis, and profound impact on PROTAC functionality. This guide will further detail the experimental protocols for its integration into a PROTAC and the subsequent evaluation of the final conjugate's biological activity, thereby equipping researchers with the foundational knowledge for advancing their protein degradation research.

Deconstructing Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride: A Building Block for Targeted Protein Degradation

"Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" is a pre-functionalized chemical entity designed for the streamlined synthesis of PROTACs. It comprises three key components:

-

The E3 Ligase Ligand (Thalidomide): Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating thalidomide, this building block provides the means to recruit the CRBN E3 ligase complex, a crucial step in initiating the ubiquitination cascade that marks a target protein for degradation.

-

The PEG3 Linker: A tri-ethylene glycol (PEG3) chain serves as the flexible linker. The choice of a PEG linker is deliberate and strategic, offering several advantages that will be explored in detail in this guide.

-

The Terminal Amine (NH2): The molecule terminates in a primary amine, which acts as a versatile chemical handle for conjugation to a "warhead" – a ligand designed to bind to a specific protein of interest. The hydrochloride salt form enhances the compound's solubility and stability.

The inherent modularity of this building block allows for its facile conjugation to a diverse range of warheads, enabling the rapid generation of a library of PROTACs for screening and optimization.

The Heart of the Matter: Physicochemical and Functional Properties of the PEG3 Linker

The PEG3 linker is not merely a spacer; its physicochemical properties are integral to the overall performance of the resulting PROTAC.

Enhancing Solubility and Permeability

A significant challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The inclusion of the hydrophilic PEG3 linker can mitigate these issues. The repeating ethylene glycol units increase the overall polarity of the PROTAC, improving its solubility in aqueous buffers and potentially enhancing its ability to traverse the cell membrane.

Providing Optimal Flexibility and Length

The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together effectively. Conversely, an overly long and flexible linker can result in a high entropic penalty upon complex formation, reducing its stability. The PEG3 linker provides a balance of length and conformational flexibility, allowing the PROTAC to adopt an optimal orientation for efficient ubiquitination of the target protein.

Impact on the "Hook Effect"

The "hook effect" is a phenomenon observed with some PROTACs where, at high concentrations, the degradation efficiency decreases. This is attributed to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot lead to degradation. The properties of the linker, including its length and flexibility, can influence the stability of these binary complexes and thus modulate the hook effect.

Synthesis and Characterization: A Practical Guide

The synthesis of a PROTAC using "Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" typically involves a standard amide bond formation reaction.

Representative Synthesis Protocol

This protocol outlines the conjugation of a POI ligand containing a carboxylic acid functional group to the terminal amine of the thalidomide-linker building block.

Materials:

-

Protein of Interest Ligand with a carboxylic acid (POI-COOH)

-

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

-

Coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

Activation of the POI Ligand: In an inert atmosphere, dissolve the POI-COOH (1 equivalent) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.2 equivalents) and an organic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated POI ligand solution, add a solution of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride (1.1 equivalents) and an additional equivalent of the organic base in anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water. The crude product can be purified by preparative reverse-phase HPLC to yield the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C23H31ClN4O9 | [1] |

| Molecular Weight | 543.0 g/mol | [1] |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage | -20°C, protected from moisture | [3] |

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of a PROTAC via amide coupling.

Evaluating PROTAC Efficacy: A Step-by-Step Guide

Once the PROTAC has been synthesized and purified, its biological activity must be thoroughly evaluated. This involves assessing its ability to induce the degradation of the target protein and characterizing the formation of the ternary complex.

Experimental Protocol: Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the POI. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control. This data can be used to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Experimental Protocol: Characterizing Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

SPR is a label-free technique that can provide real-time kinetic data on the formation and dissociation of the ternary complex.

Procedure:

-

Immobilization: Immobilize the E3 ligase (e.g., CRBN) on an SPR sensor chip.

-

Binary Interactions: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase. The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. By analyzing the kinetic data, the on-rate, off-rate, and overall affinity of the ternary complex can be determined.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.

Procedure:

-

Sample Preparation: Prepare solutions of the POI, the E3 ligase, and the PROTAC in the same buffer.

-

Titration: Typically, the PROTAC is titrated into a solution containing the POI and the E3 ligase. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

FP is a solution-based technique that can be used to measure binding affinities in a competitive assay format.

Procedure:

-

Assay Setup: A fluorescently labeled tracer that binds to either the POI or the E3 ligase is used.

-

Competition: The ability of the PROTAC to displace the fluorescent tracer in the presence of the other protein partner is measured. A decrease in fluorescence polarization indicates the formation of the ternary complex.

-

Data Analysis: The data is used to calculate the IC50 of the PROTAC, which can be converted to a binding affinity (Ki).

Visualization: Logical Relationship of PROTAC Evaluation

Sources

Navigating the Physicochemical Landscape of PROTAC Linkers: A Technical Guide to the Solubility and Stability of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

Introduction: The Critical Role of Linker Moiety in PROTAC Development